molecular formula C11H13NO5 B12612757 (3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one CAS No. 901373-28-2

(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one

Katalognummer: B12612757
CAS-Nummer: 901373-28-2
Molekulargewicht: 239.22 g/mol
InChI-Schlüssel: RRAOQFFIDKJDKU-WDEREUQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one is a chiral compound with significant interest in the field of organic chemistry. This compound features a hydroxy group, a methoxy group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the aldol reaction between a suitable aldehyde and a ketone, followed by selective reduction and functional group transformations to introduce the hydroxy, methoxy, and nitrophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol reactions followed by purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3S,4S)-3-Methyl-4-hydroxy-4-(4-nitrophenyl)-2-butanone
  • (3S,4S)-3-azido-4-hydroxy-4-(2-nitrophenyl)-2-butanone
  • (3S,4S)-1,3,4-Trihydroxy-4-(4-nitrophenyl)-2-butanone

Uniqueness

(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct reactivity and potential biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

901373-28-2

Molekularformel

C11H13NO5

Molekulargewicht

239.22 g/mol

IUPAC-Name

(3S,4S)-4-hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one

InChI

InChI=1S/C11H13NO5/c1-7(13)11(17-2)10(14)8-3-5-9(6-4-8)12(15)16/h3-6,10-11,14H,1-2H3/t10-,11+/m0/s1

InChI-Schlüssel

RRAOQFFIDKJDKU-WDEREUQCSA-N

Isomerische SMILES

CC(=O)[C@H]([C@H](C1=CC=C(C=C1)[N+](=O)[O-])O)OC

Kanonische SMILES

CC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.